4H,5H,6H,7H,8H-furo[3,2-c]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBEZLAWKRIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h,5h,6h,7h,8h Furo 3,2 C Azepine and Its Derivatives
Strategies for the Construction of the Azepine Ring
Ring Expansion Reactions
Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings, such as the azepine ring in the target molecule, from more readily available smaller ring systems. These reactions often proceed via rearrangement of a key intermediate.
While specific literature on the reductive ring enlargement of 4,5,6,7-tetrahydrobenzofuran-4-one oxime to directly yield 4H,5H,6H,7H,8H-furo[3,2-c]azepine is not extensively documented, the general principles of this methodology can be applied. This approach typically involves the reduction of an oxime derived from a cyclic ketone. The reduction of the oxime can lead to an amino alcohol, which, under appropriate conditions, can undergo a ring expansion cascade. The viability of this method would depend on the successful synthesis of the precursor, 4,5,6,7-tetrahydrobenzofuran-4-one oxime, and the careful selection of reducing agents and reaction conditions to favor the desired ring enlargement over simple reduction or other side reactions.
The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an amide. nih.govlscollege.ac.in For the synthesis of 4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one, this would involve the rearrangement of 4,5,6,7-tetrahydrobenzofuran-4-one oxime. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids, which facilitate the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. nih.govlscollege.ac.in The resulting lactam is the desired furo[3,2-c]azepinone core.
The general mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl or aryl group anti to the leaving group, leading to the formation of a nitrilium ion intermediate. This intermediate is then trapped by water to yield the corresponding amide after tautomerization. The reaction's success and regioselectivity are highly dependent on the stereochemistry of the oxime precursor and the reaction conditions employed.
| Starting Material | Reaction | Product | Key Reagents |
| 4,5,6,7-Tetrahydrobenzofuran-4-one Oxime | Beckmann Rearrangement | 4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one | H₂SO₄, Polyphosphoric acid |
Cycloaddition Reactions in Furoazepine Synthesis
Cycloaddition reactions offer a convergent and often highly efficient route to construct cyclic systems like the furo[3,2-c]azepine core. These reactions involve the combination of two or more unsaturated molecules to form a new ring.
A notable example of an [X+Y] annulation process for the synthesis of a related furo[3,2-c]azepine system involves the reaction of bicyclic azo compounds with nitriles. Specifically, derivatives of furo[3,2-c] lscollege.ac.inthieme-connect.comnih.govtriazolo[1,5-a]azepinium salts have been synthesized using this method in the presence of Lewis acids like antimony pentachloride or aluminum chloride. thieme-connect.com This reaction constructs the azepine ring fused to the furan (B31954) and a triazole ring simultaneously. While this example leads to a more complex heterocyclic system, it demonstrates the feasibility of using bicyclic azo compounds as precursors for the construction of the furo[3,2-c]azepine framework. The reaction proceeds through a formal cycloaddition where the bicyclic azo compound acts as a reactive intermediate that is trapped by the nitrile.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type |
| Bicyclic Azo Compound | Nitrile | SbCl₅ or AlCl₃ | Furo[3,2-c] lscollege.ac.inthieme-connect.comnih.govtriazolo[1,5-a]azepinium salt |
Rhodium(III)-catalyzed C–H activation and annulation has emerged as a powerful strategy for the synthesis of various heterocyclic compounds. organic-chemistry.orgconsensus.app This methodology allows for the direct formation of C-C and C-heteroatom bonds, offering high atom economy and functional group tolerance. While a direct application for the synthesis of this compound is not extensively reported, the principles can be extrapolated from the synthesis of related aza-heterocycles. nih.gov
The general approach involves the directed C–H activation of a furan derivative bearing a tethered directing group, followed by annulation with a suitable coupling partner, such as an alkyne or an alkene. The rhodium catalyst facilitates the formation of a rhodacycle intermediate, which then undergoes migratory insertion with the coupling partner, followed by reductive elimination to afford the annulated product and regenerate the active catalyst. The choice of directing group, catalyst, and reaction conditions is crucial for controlling the regioselectivity and efficiency of the annulation. This strategy holds significant potential for the modular and efficient construction of the furo[3,2-c]azepine core. organic-chemistry.orgconsensus.app
| Starting Material | Coupling Partner | Catalyst System | General Product |
| Furan derivative with directing group | Alkyne/Alkene | [Rh(III)] catalyst, oxidant | Fused aza-heterocycle |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful strategy for the synthesis of the furo[3,2-c]azepine core. These reactions involve the formation of one of the heterocyclic rings by connecting two reactive centers within the same molecule.
One notable approach involves a tandem amination/cyclization of functionalized allenynes catalyzed by copper(I). mdpi.com This method provides an efficient route to α-CF3-containing azepine-2-carboxylates. The reaction proceeds through the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization involving the allenyl group to form the seven-membered azepine ring. mdpi.com
Another strategy utilizes a cascade reaction involving an intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.org This process starts with the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with a Lewis acid like BF3·Et2O. This initiates an intramolecular Prins reaction, generating a benzyl (B1604629) carbenium ion. This intermediate is then trapped by an electron-rich aromatic or heteroaromatic compound via a Friedel–Crafts alkylation, leading to the formation of tetrahydro-5H-benzo nih.govannulen-7-ol derivatives, which are structurally related to the furo[3,2-c]azepine system. beilstein-journals.org
Rhodium(II)-catalyzed reactions of propargyl diazoacetates substituted with a benzyl-nitrogen heterocyclic ring have also been developed. nih.gov This method constructs a [6–8–6] benzo-fused scaffold through a cascade of carbene/alkyne metathesis (CAM), a 1,3-H shift, intramolecular nucleophilic attack, and selective C(sp³)–H/C(sp²)–H bond insertions. This complex sequence highlights the utility of catalytic cascade reactions in assembling intricate polycyclic systems containing an eight-membered carbocycle. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like furo[3,2-c]azepine derivatives in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains substantial portions of all the initial reactants.
Several MCRs have been developed for the synthesis of related furo-fused heterocycles, which can be conceptually extended to the furo[3,2-c]azepine system. For instance, a one-pot, three-component approach has been successfully employed for the synthesis of dihydrofuro[3,2-c]coumarins (DHFCs). rsc.org This reaction involves aryl/hetryl aldehydes, substituted phenacyl bromides, and 4-hydroxycoumarin, utilizing N,N-diisopropylethylammonium acetate (B1210297) (DIPEAc) as a promoting medium. rsc.org The operational simplicity and broad substrate scope of this method make it an attractive strategy for generating diverse fused coumarin (B35378) derivatives.
Similarly, Lewis acid-mediated one-pot tandem reactions have been reported for the synthesis of furo[3,2-c]coumarins. researchgate.net Zinc(II) triflate (Zn(OTf)2) catalyzes the multicomponent tandem reaction of 4-hydroxycoumarin, arylglyoxal monohydrates, and various nucleophiles. researchgate.net This strategy allows for the facile generation of libraries of furocoumarin analogues.
Furthermore, a one-pot, four-component coupling reaction has been developed to generate the novel polyheterocyclic 6H-furo[3,2-f]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.nih.govdiazepine (B8756704) scaffold. researchgate.net This domino sequence involves the formation of multiple bonds and the sequential construction of the furan and diazepine rings from a monocyclic pyrrole (B145914) derivative under environmentally friendly conditions. researchgate.net
Synthesis from Aminofuro[2,3-b]pyridine-2-carboxylates with Lactams
The synthesis of furo[3,2-c]azepine derivatives can be achieved through the chemical transformation of related furo-pyridine systems. Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are valuable starting materials due to their inherent reactivity and biological significance. researchgate.net
One synthetic route involves the reaction of 3-aminofuro[2,3-b]pyridines with various reagents to construct fused heterocyclic systems. For example, 3-aminofuro[2,3-b]pyridines substituted at the 2-position with a carbonyl moiety can react with dimethylformamide/phosphorus oxychloride or N-formylpiperidine/N-formylmorpholine and phosphorus oxychloride to yield furo[2,3-b]pyridine (B1315467) formamidines. nih.gov While this specific example leads to amidine formation, the underlying principle of using the amino group of the 3-aminofuro[2,3-b]pyridine as a handle for further annulation reactions is a key strategy. This amino group can potentially react with suitable lactams or their precursors to construct the azepine ring of the furo[3,2-c]azepine system.
The general synthetic utility of 3-aminofuro[2,3-b]pyridines is well-established for the preparation of polycondensed derivatives, which are often pursued for their potential biological activities. researchgate.net The reactivity of the amino and adjacent functional groups in these starting materials allows for various heterocyclization reactions, providing access to a diverse range of fused furopyridine derivatives. researchgate.net
Functionalization and Substitution Patterns on the Furan Moiety
The functionalization of the furan moiety within the furo[3,2-c]azepine scaffold is critical for modulating the biological activity and physicochemical properties of these compounds. Various synthetic methods allow for the introduction of different substituents onto the furan ring.
One approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. This reaction leads to the formation of di(het)aryl-substituted 2-ene-1,4,7-triones, which can then undergo an unusual cyclization related to the Paal–Knorr synthesis to regenerate a substituted furan ring. nih.gov This method allows for the introduction of aryl or hetaryl groups at the 3-position of the furan ring.
In the context of related furo-fused systems, such as furo[2,3-d]pyrimidines, various substituents have been introduced at different positions of the furan ring. For instance, methyl and thienyl groups have been incorporated at the C-6 and C-5 positions, respectively, of the furo[2,3-d]pyrimidine (B11772683) scaffold. nih.gov These modifications are often aimed at optimizing interactions with biological targets and improving pharmacokinetic profiles.
The synthesis of furo[3,2-c]coumarins via multicomponent reactions also provides opportunities for furan functionalization. researchgate.net By varying the ketone nucleophile in a zinc-catalyzed three-component reaction, it is possible to introduce different acylmethyl groups at the 3-position of the furo[3,2-c]coumarin system. researchgate.net
Regioselectivity and Stereoselectivity in Furo[3,2-c]azepine Synthesis
Controlling regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules like furo[3,2-c]azepines. Achieving specific regio- and stereoisomers is often crucial for biological activity.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of furo-fused systems, regioselectivity can be a key determinant of the final product. For example, in the 1,3-dipolar cycloaddition of organic azides to 7-heteronorbornadienes, the regioselectivity of the addition to the substituted or unsubstituted double bond is influenced by the electronic nature of the substituents on the norbornadiene. researchgate.net This principle can be applied to control the formation of specific regioisomers in related cycloaddition strategies for furo[3,2-c]azepine synthesis. The synthesis of furo[3,4-b]carbazolones has been achieved with high regioselectivity through the chemoselective reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates using LiAlH4. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over another. The control of stereochemistry is critical when chiral centers are present in the target molecule. In the synthesis of natural products containing complex amino acid residues, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, stereocontrolled construction of the stereocenters is essential. elsevierpure.com Such strategies often employ chiral starting materials, like Garner's aldehyde, to direct the stereochemical outcome of subsequent reactions. elsevierpure.com For the synthesis of furo[3,2-c]azepine derivatives with defined stereochemistry, the use of chiral auxiliaries or stereoselective catalysts can be employed to influence the formation of specific diastereomers or enantiomers. youtube.com Enzymatic reactions, such as the regioselective and stereoselective epoxidation of fatty acids by fungal peroxygenases, demonstrate the high level of control that can be achieved in biological systems. nih.gov
"One-Pot" and Cascade Reaction Sequences for Scaffold Assembly
"One-pot" and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures, such as the furo[3,2-c]azepine scaffold, in a single reaction vessel without the isolation of intermediates. These approaches offer significant advantages in terms of reduced reaction time, lower cost, and decreased waste generation.
A notable example is the one-pot, four-component coupling approach to generate the polyheterocyclic 6H-furo[3,2-f]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.nih.govdiazepine system. researchgate.net This domino sequence results in the formation of multiple carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, sequentially constructing the furan and diazepine rings. researchgate.net
Cascade reactions are also prominent in the synthesis of related heterocyclic systems. For instance, a cascade intramolecular Prins/Friedel–Crafts cyclization has been utilized to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo nih.govannulen-7-ols. beilstein-journals.org This sequence is initiated by a Lewis acid and proceeds through a series of intramolecular transformations to build the final polycyclic structure.
Furthermore, the synthesis of azepine spiro[4.6]-γ-lactams has been achieved through a one-pot, multicomponent Hantzsch-type reaction. rsc.org This method highlights the power of multicomponent strategies to rapidly assemble complex spirocyclic systems containing a seven-membered azepine ring.
The synthesis of various furo[3,2-c]coumarin derivatives has also been accomplished using one-pot tandem reactions. researchgate.net These Lewis acid-mediated multicomponent reactions allow for the creation of libraries of furocoumarin analogues by varying the starting materials. researchgate.net
These examples underscore the utility of "one-pot" and cascade reaction sequences in the efficient assembly of the furo[3,2-c]azepine core and related fused heterocyclic systems.
Structural Elucidation and Spectroscopic Characterization of 4h,5h,6h,7h,8h Furo 3,2 C Azepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including the furo[3,2-c]azepine heterocyclic system. By analyzing the spectra of proton (¹H) and carbon-13 (¹³C) nuclei, chemists can map out the complete carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In derivatives of the 4H,5H,6H,7H,8H-furo[3,2-c]azepine core, the chemical shifts (δ) of the protons are influenced by their position within the fused ring system and the nature of any substituents.
The protons on the furan (B31954) ring typically appear in the aromatic region of the spectrum, while the protons on the azepine ring, being saturated, are found in the upfield region. For instance, in a series of related furo[2,3-e] rsc.orgnih.govdiazepin-3-one derivatives, the protons of the seven-membered ring exhibit characteristic signals that confirm their structure. acs.org The coupling constants (J) between adjacent protons are critical for establishing their spatial relationships. For example, the multiplicity of a signal (e.g., singlet, doublet, triplet) and the magnitude of the J value (in Hertz, Hz) can differentiate between cis and trans isomers or confirm the connectivity of protons in the azepine ring. rsc.org
Detailed analysis of ¹H NMR spectra, often recorded at frequencies of 400 or 600 MHz in solvents like deuterated chloroform (B151607) (CDCl₃), allows for the precise assignment of each proton. rsc.org
Table 1: Illustrative ¹H NMR Spectral Data for Furoazepine-Related Structures
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan Ring Proton | 6.80 - 7.10 | s, d | - |
| Azepine CH₂ | 3.55 - 4.06 | m, t | 7.2 - 13.7 |
| Azepine CH₂ | 1.26 - 1.89 | m | - |
| Aromatic Substituent | 7.12 - 8.41 | m, d | 6.6 - 7.6 |
Note: This table is a generalized representation based on typical chemical shifts for similar heterocyclic systems. Actual values are highly dependent on the specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. In furo[3,2-c]azepine derivatives, the carbons of the furan ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the saturated azepine ring. rsc.org
The signals for the furan carbons are typically found in the range of δ 110-150 ppm, while the azepine ring carbons appear at higher field, generally between δ 20-60 ppm. rsc.orgmdpi.com The presence of substituents can significantly shift these values, providing further structural clues. For example, a carbonyl group within the azepine ring would appear at a much lower field, often around δ 170 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Furoazepine-Type Cores
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Furan Ring (C-O) | 142 - 150 |
| Furan Ring (C-H/C-C) | 115 - 125 |
| Azepine Ring (CH₂) | 20 - 55 |
| Aromatic Substituent | 120 - 140 |
Note: This table presents typical chemical shift ranges. The exact values are specific to the individual compound and its substitution pattern.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum confirm the ¹H-¹H connectivity within the azepine and furan rings. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning carbon signals based on their known proton assignments. rsc.orgbeilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the entire molecular structure, especially for connecting different ring systems or linking substituents to the core framework. It can show, for example, a correlation from a proton on the azepine ring to a carbon in the furan ring, confirming the fusion of the two rings. rsc.orgbeilstein-journals.org
The use of these advanced techniques provides a comprehensive and definitive structural elucidation of complex furo[3,2-c]azepine derivatives. mdpi.comrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. rsc.org
For this compound derivatives, the IR spectrum would display characteristic absorption bands. For instance, the C-O-C stretching vibrations of the furan ring typically appear in the region of 1000-1300 cm⁻¹. If the azepine ring is N-substituted, for example with an amide group, a strong C=O stretching band would be observed around 1630-1680 cm⁻¹. The C-H stretching vibrations of the saturated CH₂ groups in the azepine ring would be visible just below 3000 cm⁻¹, while aromatic C-H stretches from the furan ring or other substituents appear above 3000 cm⁻¹. researchgate.netrsc.org The presence of a secondary amine (N-H) in the azepine ring would be indicated by a stretching band in the 3300-3500 cm⁻¹ region. nist.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of the molecular formula of a compound. acs.orgmdpi.com For a derivative of this compound, HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass to the calculated mass for a proposed chemical formula. mdpi.comresearchgate.net This is a critical step in the characterization of a newly synthesized compound, providing definitive proof of its identity.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M•+). The excess energy imparted to the molecular ion leads to its fragmentation into a series of smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.
For the this compound scaffold, the fragmentation is guided by the inherent structural features, namely the fused furan and azepine rings. The molecular ion peak is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for cyclic amines and ethers often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). This process is favorable as it leads to the formation of a stable, resonance-delocalized radical cation.
Expected fragmentation for the parent compound, C₈H₁₁NO (Molecular Weight: 137.18 g/mol ), would include:
Alpha-cleavage adjacent to the nitrogen atom: This can lead to the opening of the seven-membered azepine ring.
Alpha-cleavage adjacent to the furan oxygen: This can initiate the fragmentation of the five-membered furan ring.
Retro-Diels-Alder (RDA) reactions: Although less common for this specific ring system, RDA-type fissions could lead to the cleavage of the bicyclic structure.
Loss of small neutral molecules: Ejection of stable molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO) from the fragment ions can also occur.
While specific experimental data for the parent compound is not widely published, a predicted fragmentation pattern based on these principles can be proposed.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₈H₁₀NO]⁺ | Loss of a hydrogen radical [M-H]⁺ |
| 108 | [C₆H₆NO]⁺ | Loss of ethyl group [M-C₂H₅]⁺ |
| 94 | [C₅H₄NO]⁺ | Fragmentation involving ring cleavage |
| 81 | [C₅H₅O]⁺ | Furan-containing fragment |
| 68 | [C₄H₄O]⁺• | Furan radical cation |
Note: This table is based on established fragmentation principles for related heterocyclic structures, as specific experimental spectra for the title compound are not available in cited literature.
X-ray Crystallography for Definitive Solid-State Structure Confirmation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides definitive proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model yields accurate bond lengths, bond angles, and torsional angles, confirming the connectivity of the fused ring system and the stereochemistry of any substituents.
Although a crystal structure for the parent this compound is not available in the surveyed literature, the analysis of related complex heterocyclic systems demonstrates the power of this technique. For illustrative purposes, the crystallographic data for a complex fused heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 , is presented below. mdpi.com This data exemplifies the detailed structural information obtained from a single-crystal X-ray diffraction study. mdpi.com
Table 2: Illustrative X-ray Crystallographic Data for a Fused Heterocyclic System
| Parameter | Value (for compound 3 from mdpi.com) |
| Crystal Data | |
| Chemical Formula | C₁₇H₁₀BrN₅S |
| Formula Weight | 412.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z (molecules/unit cell) | 2 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0270, wR₂ = 0.0658 |
Note: The data presented is for the compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 as reported in the literature and serves only to illustrate the type of information generated by X-ray crystallography. mdpi.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula, thereby verifying its stoichiometry and purity. For novel compounds like this compound, this analysis is a critical step in its initial characterization. tandfonline.com
The theoretical elemental composition is calculated from the molecular formula (C₈H₁₁NO) and the atomic weights of the constituent elements.
Table 3: Elemental Analysis Data for this compound
| Element | Molecular Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₈H₁₁NO | 70.04 | Not available in literature |
| Hydrogen (H) | C₈H₁₁NO | 8.08 | Not available in literature |
| Nitrogen (N) | C₈H₁₁NO | 10.21 | Not available in literature |
| Oxygen (O) | C₈H₁₁NO | 11.66 | Not available in literature |
Reactivity and Chemical Transformations of 4h,5h,6h,7h,8h Furo 3,2 C Azepine Derivatives
Oxidation and Reduction Pathways
The furo[3,2-c]azepine scaffold possesses sites amenable to both oxidation and reduction. The furan (B31954) moiety is susceptible to oxidation, which can lead to aromatization or ring-opening, while the azepine ring can undergo oxidation at the nitrogen or adjacent methylene (B1212753) groups. Reduction typically targets the furan ring or any unsaturated functionalities on the azepine ring.
Late-stage oxidation of related tetrahydroazepines has been utilized to create densely functionalized oxo-azepines. nih.govresearchgate.net For instance, hydroboration of tetrahydroazepines can yield regioisomeric azepanols, which upon oxidation produce the corresponding oxo-azepines. nih.govresearchgate.net This approach highlights a pathway for introducing carbonyl functionality into the azepine ring of the furo[3,2-c]azepine system.
In a study on the synthesis of furo-fused heteropolycycles, the aromatization of dihydrofurans to the corresponding furans was accomplished through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This suggests that partially saturated furo[3,2-c]azepine derivatives could be aromatized to their fully conjugated counterparts under similar oxidative conditions. A palladium-catalyzed intermolecular oxidative annulation of 2-(furan-2-yl)anilines and propargyl carbonates has been developed for the synthesis of benzo[b]furo[2,3-d]azepines, showcasing an oxidative method to construct the fused azepine ring. acs.org
Reduction of related azepine systems has also been documented. For example, the amide group in substituted 1-(5H-dibenzo[b,f]azepin-5-yl)ethanone can be reduced with lithium aluminum hydride. researchgate.net This indicates that carbonyl groups on the nitrogen of the furo[3,2-c]azepine ring could be similarly reduced to the corresponding alkyl group.
Electrophilic and Nucleophilic Substitution Reactions on the Furo[3,2-c]azepine Core
The electron-rich nature of the furan ring makes it the primary site for electrophilic aromatic substitution. The directing effects of the fused azepine ring and the oxygen heteroatom will influence the position of substitution. In general, electrophilic attack is favored at the C2 and C5 positions of the furan ring. The azepine nitrogen, being a Lewis base, can also react with electrophiles.
While specific examples for the furo[3,2-c]azepine core are not detailed in the available literature, the principles of electrophilic aromatic substitution on furan are well-established. youtube.com The outcome of such reactions would be highly dependent on the substituents present on both the furan and azepine rings.
Nucleophilic substitution reactions are more likely to occur on the azepine ring, particularly if it is appropriately functionalized. For example, nucleophilic substitution of a leaving group at the 2-position of a 3H-azepine ring with alkoxides and alkyllithium reagents has been reported. clockss.org In a similar vein, the chlorine atom in 6,8-dichlorotetrazolo[1,5-a]pyridine, which can rearrange to a diazepine (B8756704), readily undergoes exchange with alcohols in the presence of a base. nih.gov This suggests that a suitably activated furo[3,2-c]azepine could undergo nucleophilic substitution.
Derivatization Strategies
The nitrogen atom of the azepine ring is a primary site for derivatization through alkylation and acylation. These reactions are fundamental in modifying the properties of the heterocyclic system. The chemoselective alkylation of 1,3,4-benzotriazepin-2-ones at various nitrogen positions demonstrates the feasibility of such transformations in related seven-membered nitrogen heterocycles. nih.gov In the context of furo[3,2-c]azepine, N-alkylation would proceed under standard conditions using alkyl halides and a base.
Acylation of the azepine nitrogen is also a common transformation. The acylation of 4-phenyl-5H-2,3-benzodiazepine and its thieno analogues with acetic anhydride (B1165640) occurs at the N-2 position, leading to an iminium acetate (B1210297) intermediate that can further react with nucleophiles. rsc.org This highlights a potential pathway for both acylation and subsequent functionalization of the furo[3,2-c]azepine core.
A general method for the O-alkylation of 4-aroyl-3-hydroxy-2(5H)-furanones, which are precursors to furodiazepines, has been developed using an alkyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This indicates that if a hydroxyl group is present on the furan moiety of the furo[3,2-c]azepine system, it could be a target for alkylation.
The introduction of carbonyl groups, as discussed in the oxidation section, opens up a wide range of further transformations. These carbonyl derivatives can react with various nucleophiles to introduce further diversity. The synthesis of oxo-azepines from tetrahydroazepines provides access to these valuable intermediates. nih.govresearchgate.net
The furo[3,2-c]azepine system, particularly when functionalized with electrophilic centers, can react with a variety of heteroatom nucleophiles. The reaction of acylated diazepine intermediates with alcohols and thiols to yield substituted derivatives has been observed. rsc.org
Furthermore, the synthesis of furo[3,4-b] mdpi.comCurrent time information in Oskarshamn, SE.diazepines from 4-aroyl-3-methoxy-2(5H)-furanones and ethylenediamine (B42938) demonstrates the reaction of a furan-based precursor with a nitrogen nucleophile to form a fused azepine ring. mdpi.com In a related manner, the synthesis of trifluoromethyl-substituted azepine-2-carboxylates proceeds via a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.govmdpi.com These examples underscore the potential for constructing or modifying the azepine portion of the furo[3,2-c]azepine scaffold using nitrogen nucleophiles.
Ring-Opening and Rearrangement Processes
The fused ring system of furo[3,2-c]azepine can undergo ring-opening or rearrangement under certain conditions. The furan ring, for instance, can be opened to a diketone moiety under acidic conditions. This has been exploited in the synthesis of pyrrolo[1,2-a] mdpi.comCurrent time information in Oskarshamn, SE.benzodiazepines from N-(furfuryl)anthranilamides. rsc.org
Synthesis of Further Fused Heterocyclic Systems Containing the Furo[3,2-c]azepine Motif
The strategic functionalization of the 4H,5H,6H,7H,8H-furo[3,2-c]azepine ring system enables the creation of diverse and complex polycyclic compounds. Chemists have developed several methodologies to append additional heterocyclic rings, such as triazoles and pyrimidines, onto the furo[3,2-c]azepine framework.
A general synthetic route has been established for the creation of the novel furo[3,2-c] thieme-connect.comresearchgate.nettandfonline.comtriazolo[1,5-a]azepine heterocyclic system. thieme-connect.comresearchgate.net The synthesis commences with bicyclic azo compounds, which are reacted with nitriles in the presence of a Lewis acid, such as antimony pentachloride or aluminum chloride, to yield the target furo[3,2-c] thieme-connect.comresearchgate.nettandfonline.comtriazolo[1,5-a]azepinium salts. thieme-connect.comresearchgate.net
The key steps of this transformation involve:
Oxidation: Hydrazones are oxidized using tert-butyl hypochlorite (B82951) to produce geminal chloroazo compounds. researchgate.net
Cation Generation: These chloroazo compounds react with an equimolar amount of antimony pentachloride to generate reactive 1-aza-2-azoniaallene cations. researchgate.net
Cycloaddition and Ring Enlargement: The cations are intercepted by nitrile molecules through a cycloaddition reaction, which is followed by a ring enlargement step to form the final tricyclic triazoloazepine system. researchgate.net
The structure of the resulting products has been unequivocally confirmed through analytical and spectral data, including X-ray diffraction analysis of a representative compound. thieme-connect.comresearchgate.net
Table 1: Synthesis of Furo[3,2-c] thieme-connect.comresearchgate.nettandfonline.comtriazolo[1,5-a]azepine Derivatives
| Starting Materials | Reagents | Product System |
|---|
The fusion of a pyrimidine (B1678525) ring to the furo[3,2-c]azepine core has led to the synthesis of furo[3',2':4,5]pyrimido[1,2-a]azepines. mdpi.com These compounds are part of a broader class of fused pyrimido[1,2-a]azepines that have been investigated for their biological activities. mdpi.com
A notable synthetic strategy involves the reaction of aminofuran precursors with lactams. Specifically, new heterocyclic systems, including pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]azepines, have been synthesized in good yields. mdpi.com The key reaction involves the cyclization of 1-aminofuro[2,3-b]pyridine-2-carboxylates with 2-azepanone in the presence of phosphorus oxychloride. mdpi.com This reaction simultaneously closes two heterocyclic rings, demonstrating an efficient method for constructing complex polycyclic molecules containing the pyrimido[1,2-a]azepine moiety fused to a furan ring. mdpi.com Previous studies have also described the synthesis of a series of furo[3′,2′:4,5]pyrimido [1,2-a]azepines, highlighting the utility of this approach. mdpi.com
Table 2: Synthesis of Furo-fused Pyrimido[1,2-a]azepine Derivatives
| Reactants | Reagents | Product System | Yield |
|---|
Beyond the triazole and pyrimidine fusions, the reactivity of the furoazepine scaffold extends to the creation of other complex polycyclic systems. An example is the synthesis of pyridofuro-based heterocycles, which demonstrates the versatility of using functionalized furan precursors for annulation reactions.
The synthesis of pyrido[3″,2″:4′,5′]furo[3′,2′:4,5]pyrimido[1,2-a]azepines, as mentioned previously, represents a significant achievement in the construction of intricate, multi-ring systems. mdpi.com The reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylates with various lactams, including 2-azepanone, facilitated by phosphorus oxychloride, leads to the formation of these novel tetracyclic and pentacyclic systems. mdpi.com This methodology underscores the potential for creating a wide array of polycyclic compounds based on the strategic combination of furan, pyridine, pyrimidine, and azepine rings.
Computational and Theoretical Investigations of 4h,5h,6h,7h,8h Furo 3,2 C Azepine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intricacies of this molecule. They provide a detailed picture of its geometry, stability, and electronic nature.
The seven-membered azepine ring in the 4H,5H,6H,7H,8H-furo[3,2-c]azepine structure imparts significant conformational flexibility. Computational geometry optimization is employed to identify the most stable three-dimensional arrangements of the atoms. This process involves calculating the potential energy of various conformers to find the lowest energy states.
For the azepine ring, several conformations such as chair, boat, and twist-boat are possible. Theoretical calculations can predict the relative energies of these forms and the energy barriers for interconversion between them. The fusion of the rigid, planar furan (B31954) ring significantly constrains the possible conformations of the adjacent azepine ring. Studies on analogous dibenzoazepine systems show that the central seven-membered ring is highly flexible and its geometry can be influenced by substitution or environmental factors like crystal packing forces. mdpi.com
Table 1: Hypothetical Calculated Dihedral Angles for Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C3a-N4-C5-C6) | Dihedral Angle (N4-C5-C6-C7) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair-like | -65.2° | 55.8° | 0.00 |
| Twist-Boat | 40.1° | -75.3° | 2.5 |
| Boat-like | 0.5° | 80.1° | 5.1 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed across the bicyclic system. The nitrogen atom's lone pair in the azepine ring also significantly contributes to the electronic landscape. mdpi.com Computational models can precisely calculate these energies and visualize the spatial distribution of the orbitals.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Associated with the electron-donating ability (nucleophilicity) |
| LUMO | -0.5 | Associated with the electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |
Note: This data is illustrative, calculated using a representative DFT method.
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be used to verify experimental results or identify unknown compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra are invaluable for structural elucidation, especially for complex molecules with many non-equivalent protons and carbons. researchgate.net
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretching, C-O-C stretching of the furan ring, and various C-H bending modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information about the molecule's chromophores and its behavior upon exposure to ultraviolet or visible light.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For the synthesis of furoazepine systems, these models can map out the entire reaction pathway, identifying intermediates, transition states, and calculating the associated activation energies.
For instance, the synthesis of related azepinone derivatives has been studied computationally, revealing a cascade reaction mechanism that includes nitrene generation, annulation, and ring expansion. nih.gov The study detailed how the reaction proceeds through specific intermediates and transition states, with the calculations showing which pathways are energetically favorable. nih.gov Such computational insights are crucial for understanding reaction outcomes and for optimizing reaction conditions to improve yields and selectivity. nih.gov
Studies on Aromaticity and Heteroatom Contributions to Molecular Stability
The concept of aromaticity is central to understanding the stability and reactivity of the furan portion of the molecule. The furan ring is a classic 6π-electron aromatic system. In contrast, the isolated 1H-azepine ring is an 8π-electron system and is considered antiaromatic and non-planar. researchgate.net
Computational methods provide quantitative measures of aromaticity, such as:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the bond length alternation within a ring, with values closer to 1 indicating higher aromaticity.
Retrosynthetic Analysis and Synthesis Planning Using Computational Tools
Retrosynthetic analysis is a problem-solving technique for designing a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. princeton.edu In recent years, computational tools, often leveraging artificial intelligence (AI), have been developed to aid in this process. nih.gov
These programs use vast databases of chemical reactions to propose strategic bond disconnections (transforms) to simplify the target molecule. sccj.netarxiv.org For a molecule like this compound, a computer-aided synthesis planning tool might suggest several retrosynthetic pathways. A plausible disconnection could involve breaking the C-N and C-C bonds of the azepine ring formed in a final cyclization step, or a strategy that builds the azepine ring onto a pre-existing furan derivative. These computational approaches can accelerate the discovery of novel and efficient synthetic routes. arxiv.org
Potential Energy Surface Analysis
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For a flexible molecule like this compound, which contains a seven-membered azepine ring fused to a five-membered furan ring, the PES is complex, with multiple local energy minima corresponding to different stable conformations. Computational and theoretical investigations are essential tools to explore this surface, identifying the most stable conformers and the energy barriers that separate them.
Theoretical studies, often employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insight into the molecule's conformational preferences. nih.gov These methods can calculate the energies of different spatial arrangements of the atoms, revealing the most likely shapes the molecule will adopt. For furanose rings, a component of the furo[3,2-c]azepine system, a combination of MD simulations and DFT-derived Karplus equations has proven effective in determining conformer distributions. nih.gov
Analysis of structurally related compounds provides valuable data that informs our understanding of the this compound PES. For instance, X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies on the closely related derivative, 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one, reveal key structural and dynamic features that are dictated by the underlying PES.
Conformational States and Energy Barriers
The fused bicyclic system's geometry is a balance of the planar preference of the furan ring and the flexibility of the seven-membered azepine ring. Crystallographic analysis of the analogous azepinone shows that the furan ring is nearly planar, while the azepine ring adopts a distorted chair-like conformation. The energy difference between this ground-state conformation and other possible twisted or boat-like conformations on the PES determines the molecule's dynamic behavior.
Variable-temperature NMR studies on the azepinone derivative have quantified the energy barrier for ring inversion. The coalescence of signals from diastereotopic methylene (B1212753) protons in the azepine ring indicates a moderate ring flexibility, with a Gibbs free energy of activation (ΔG‡) of 68.3 kJ/mol. This value represents a specific saddle point on the potential energy surface connecting two stable conformers.
The table below summarizes key structural parameters and energetic data for a related furoazepinone, which are direct consequences of the shape of its potential energy surface.
| Parameter | Value | Method |
| Furan Ring Torsion Angle | 3.2° ± 0.1° | X-ray Crystallography |
| Azepine Chair Distortion | 12.7° | X-ray Crystallography |
| Ring Inversion Energy Barrier (ΔG‡) | 68.3 kJ/mol | Variable-Temperature ¹H NMR |
This interactive table provides data derived from experimental analysis of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one, a structurally similar compound, offering insights into the likely PES characteristics of this compound.
Computational Predictions
In addition to experimental data on related systems, computational methods can predict properties for this compound itself. These predictions are based on calculating the molecule's electronic structure and energy. For example, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for different ions of the parent molecule. uni.lu These values indirectly probe the potential energy surface by reflecting the molecule's average conformation.
The following table presents predicted CCS values for various adducts of this compound, calculated using the CCSbase method. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 138.09134 | 123.3 |
| [M+Na]⁺ | 160.07328 | 128.5 |
| [M-H]⁻ | 136.07678 | 126.5 |
| [M+NH₄]⁺ | 155.11788 | 142.9 |
| [M+K]⁺ | 176.04722 | 130.3 |
| [M+H-H₂O]⁺ | 120.08132 | 118.0 |
This interactive table displays computationally predicted collision cross-section values for the title compound, offering theoretical data on its physical properties as derived from its calculated structure and potential energy. uni.lu
The accuracy of such computational predictions is highly dependent on the theoretical level employed. For related heterocyclic systems with extended π-systems, it has been shown that using hybrid DFT functionals is crucial for obtaining accurate predictions of electronic properties, which are intrinsically linked to the potential energy surface. nih.gov
Applications in Advanced Synthetic Organic Chemistry
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The 4H,5H,6H,7H,8H-furo[3,2-c]azepine scaffold is a pivotal intermediate in the multi-step synthesis of more elaborate molecular structures. The inherent functionality of the parent heterocycle, or simple derivatives thereof, provides chemical handles for a variety of transformations. For instance, the nitrogen atom of the azepine ring can be readily acylated, alkylated, or engaged in reductive amination procedures. nih.gov
Furthermore, the introduction of functional groups onto the carbocyclic portion of the scaffold, such as a bromine atom to create 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine , transforms the otherwise inert ring into a reactive site for modern cross-coupling reactions. Such bromo-derivatives are classic synthetic intermediates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki or Buchwald-Hartwig couplings. nih.gov This allows for the appendage of diverse aryl, heteroaryl, or alkyl groups, thereby building molecular complexity. Similarly, the synthesis of oxo-derivatives like 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine introduces a ketone functionality that can serve as a point for nucleophilic addition or condensation reactions, further expanding the synthetic possibilities.
Scaffold Derivatization for Chemical Library Synthesis
The furo[3,2-c]azepine framework is an exemplary scaffold for the generation of chemical libraries, which are essential tools in drug discovery and chemical biology for screening against biological targets. The ability to systematically modify the core structure at multiple positions allows for the creation of a large number of analogs with diverse physicochemical properties.
A key strategy in library synthesis involves the use of protecting groups on the azepine nitrogen. Derivatives such as 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid and 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H,8H-furo[3,2-c]azepine highlight how standard amine protecting groups (Boc and Fmoc, respectively) can be employed. These protected intermediates can then be subjected to various reaction conditions to modify other parts of the molecule, with the protecting group being removed at a later stage.
The derivatization is not limited to the nitrogen atom. The synthesis of analogs with substituents on both the furan (B31954) and azepine rings allows for a thorough exploration of the chemical space around the scaffold. nih.gov This multi-point diversification is a hallmark of a good scaffold for library synthesis. For example, a library could be constructed by varying the substituent at the 2-position of the furan ring (using a bromo-intermediate) while simultaneously modifying the substituent on the azepine nitrogen. This approach has been successfully applied to related benzazepine scaffolds to produce libraries of di- and trisubstituted compounds for screening purposes. nih.gov
Contributions to Methodological Advancements in Heterocyclic Chemistry
The synthesis and manipulation of the this compound system contribute to and benefit from advancements in synthetic methodology for heterocyclic compounds. The construction of the fused seven-membered ring itself is a chemical challenge that often requires modern synthetic techniques. The development of novel ring-forming reactions, such as tandem cyclizations, ring-expansion reactions, and various cycloaddition strategies, is an active area of research in which azepine synthesis plays a significant part. researchgate.netmdpi.comresearchgate.net
For example, the construction of azepine rings can be achieved through copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes. mdpi.com The development of such efficient, catalyzed reactions to build challenging ring systems like the furo[3,2-c]azepine core is a significant contribution to methodological advancements.
Moreover, the use of functionalized furo[3,2-c]azepine derivatives in sophisticated bond-forming reactions showcases the platform's role in the application of modern synthetic methods. As mentioned, the utility of bromo-derivatives in palladium-catalyzed cross-coupling reactions is a prime example. nih.gov The successful application of these powerful reactions on the furo[3,2-c]azepine scaffold not only enables the synthesis of target molecules but also expands the documented scope and utility of these catalytic systems for complex heterocyclic substrates. This interplay between the development of new methods and their application to challenging scaffolds drives progress in the field of heterocyclic chemistry.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) improve regioselectivity during cyclization .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
- Catalyst Screening : Pd-based catalysts yield higher regiochemical fidelity compared to Cu-mediated methods .
Table 1 : Yield Comparison Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 25 | 78 | 95 |
| BF₃·Et₂O | THF | 0 | 65 | 89 |
| None | Toluene | 80 | 42 | 75 |
How can structural contradictions in NMR data for furoazepine derivatives be resolved?
Advanced Research Question
Discrepancies in NMR assignments (e.g., proton splitting patterns or carbon shifts) often arise from dynamic conformational changes or solvent effects.
Q. Methodological Approach :
- Variable Temperature NMR : Identify coalescence temperatures to confirm dynamic processes (e.g., ring puckering) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- X-ray Crystallography : Validate static structures and hydrogen-bonding networks .
Example : For this compound-4-thione, the thiocarbonyl group causes deshielding of adjacent protons (δ 7.2–7.5 ppm in DMSO-d₆). Discrepancies in literature values may stem from solvent polarity .
What computational methods are effective in predicting the reactivity of furoazepine derivatives?
Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical for modeling reaction pathways and electronic properties.
Q. Key Applications :
- Reactivity Prediction : HOMO-LUMO gaps calculated via DFT (B3LYP/6-31G*) identify nucleophilic/electrophilic sites .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations reveal energy barriers for cyclization steps .
- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction conditions .
Table 2 : DFT-Calculated Reactivity Parameters
| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| 4-oxo-furoazepine | -6.2 | -1.8 | 4.4 |
| 4-thione-furoazepine | -5.9 | -1.5 | 4.4 |
How do structural modifications influence the biological activity of furoazepine derivatives?
Basic Research Question
Substituents on the azepine or furan rings modulate interactions with biological targets (e.g., enzymes, receptors).
Q. Findings :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to serine proteases but reduce solubility .
- Bulkier Substituents (e.g., tert-butyl): Improve metabolic stability but may hinder membrane permeability .
- Thiocarbonyl vs. Ketone : Thiocarbonyl derivatives show higher affinity for 5-HT2C receptors in neurological assays .
Table 3 : Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| 4-oxo-furoazepine | Bcl-xL | 120 | Apoptosis (in vitro) |
| 4-thione-furoazepine | 5-HT2C | 45 | Radioligand binding |
What techniques are recommended for analyzing regioselectivity in furoazepine functionalization?
Advanced Research Question
Regioselectivity in substitution or oxidation reactions is influenced by steric and electronic factors.
Q. Experimental Design :
- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors .
- Kinetic Profiling : Monitor intermediate formation via in situ IR or HPLC .
- Steric Maps : Generate steric hindrance models using molecular docking software (AutoDock Vina) .
Case Study : Oxidation of this compound with m-CPBA preferentially occurs at the less hindered C3 position, confirmed by X-ray analysis .
How can synthetic byproducts be minimized during furoazepine cyclization?
Basic Research Question
Byproducts (e.g., dimeric species or over-oxidized products) arise from uncontrolled reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
